1-十七烷基-sn-甘油-3-磷酸胆碱

描述

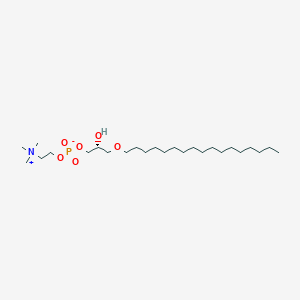

1-Heptadecyl-sn-glycero-3-phosphocholine, also known as L-α-Lysophosphatidylcholine, heptadecanoyl, or Lysolecithin, heptadecanoyl , is a type of lysophosphatidylcholine . It contains an ether-linked heptadecyl chain at the sn-1 position .

Molecular Structure Analysis

The molecular formula of 1-Heptadecyl-sn-glycero-3-phosphocholine is C25H52NO7P . It has a molecular weight of 509.66 and a monoisotopic mass of 509.348145 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Heptadecyl-sn-glycero-3-phosphocholine include a storage temperature of -20°C . The compound has a SMILES string representation of CCCCCCCCCCCCCCCCC(=O)OCC@@HCOP([O-])(=O)OCCN+©C .科学研究应用

合成和类似物形成

1-十七烷基-sn-甘油-3-磷酸胆碱因其合成和各种类似物的形成而受到研究。Agarwal、Bali 和 Gupta (1984) 合成了磷脂酰胆碱的氨基甲酰和醚类似物,包括 1-十七烷基-sn-甘油-3-磷酸胆碱的新型类似物,这些类似物可用于研究磷脂酶在体内脂质体中的作用 (Agarwal、Bali 和 Gupta,1984)。

从天然来源中分离

野田、常服、田中和宫原 (1992) 从中药“地龙”中分离出各种 1-O-烷基-sn-甘油-3-磷酸胆碱,包括 1-十七烷基-sn-甘油-3-磷酸胆碱,表明在传统医药或天然产物化学中具有潜在应用 (野田、常服、田中和宫原,1992)。

酶促合成和生物活性

Wykle、Malone 和 Snyder (1980) 探讨了源自胆碱缩醛的 1-烷基-2-乙酰-sn-甘油-3-磷酸胆碱的酶促合成,显示其具有抗高血压和血小板活化特性 (Wykle、Malone 和 Snyder,1980)。

胶束浓度研究

Kramp、Piéroni、Pinckard 和 Hanahan (1984) 研究了 1-O-烷基-2-乙酰-sn-甘油-3-磷酸胆碱及其同系物的临界胶束浓度,这对于了解它们在生物系统中的物理行为至关重要 (Kramp、Piéroni、Pinckard 和 Hanahan,1984)。

外分泌腺影响

Söling、Eibl 和 Fest (1984) 研究了 1-十七烷基-sn-甘油-3-磷酸胆碱类似物对外分泌腺的影响,发现它们显着刺激淀粉酶释放,表明在腺体调节中具有潜在作用 (Söling、Eibl 和 Fest,1984)。

降压活性

Masugi、Ogihara、Otsuka、Saeki 和 Kumahara (1982) 证明了相关化合物 1-O-十六烷基-2-O-乙酰-sn-甘油-3-磷酸胆碱在高血压大鼠中的有效降压活性,表明其在血压调节中的重要性 (Masugi、Ogihara、Otsuka、Saeki 和 Kumahara,1982)。

酶促脱酰研究

Blasi、Cossignani、Simonetti、Brutti、Ventura 和 Damiani (2006) 专注于 1,2-二酰基-sn-甘油-3-磷酸胆碱的酶促脱酰生成 sn-甘油-3-磷酸胆碱,该过程可用于合成结构化的 sn-1,2-PC (Blasi、Cossignani、Simonetti、Brutti、Ventura 和 Damiani,2006)。

醚类似物的化学合成

Das 和 Hajra (1995) 描述了一种化学程序,用于合成 1-O-烷基-sn-甘油-3-磷酸胆碱及其类似物,包括血小板活化因子,突出了其在合成不同醚磷酸甘油脂中的潜力 (Das 和 Hajra,1995)。

在结构生物学中的应用

Wu、Su、Guan、Sublette 和 Stark (2010) 评估了由包括 1,2-二-O-十四烷基-sn-甘油-3-磷酸胆碱的混合物形成的小双层的使用,证明了它们在分子生物物理学和结构生物学中的实用性 (Wu、Su、Guan、Sublette 和 Stark,2010)。

作用机制

Target of Action

1-Heptadecyl-sn-glycero-3-phosphocholine, also known as a lysophosphatidylcholine, primarily targets the enzyme Autotaxin (ATX) . ATX is known to catalyze the hydrolysis of lysophosphatidylcholine (LPC) to form the bioactive lipid lysophosphatidic acid (LPA) .

Mode of Action

The compound interacts with its target, Autotaxin, by serving as a substrate. Autotaxin catalyzes the hydrolysis of this compound to form lysophosphatidic acid (LPA) . LPA is a bioactive lipid that stimulates cell proliferation, cell survival, and cell migration .

Biochemical Pathways

The primary biochemical pathway involved is the Autotaxin-Lysophosphatidic acid (ATX-LPA) pathway . In this pathway, Autotaxin catalyzes the conversion of lysophosphatidylcholine to lysophosphatidic acid, a potent bioactive lipid. This lipid is involved in various cellular processes, including cell proliferation, survival, and migration .

Pharmacokinetics

The metabolism of this compound is primarily through the action of the enzyme Autotaxin .

Result of Action

The hydrolysis of 1-Heptadecyl-sn-glycero-3-phosphocholine by Autotaxin results in the formation of lysophosphatidic acid (LPA) . LPA is a potent signaling molecule that can stimulate cell proliferation, survival, and migration . It is involved in various physiological and pathological processes, including obesity, rheumatoid arthritis, neuropathic pain, atherosclerosis, and various cancers .

生化分析

Biochemical Properties

1-Heptadecyl-sn-glycero-3-phosphocholine interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the Autotaxin (ATX) catalyzed hydrolysis of lysophosphatidylcholine (LPC) to form the bioactive lipid lysophosphatidic acid (LPA) .

Cellular Effects

1-Heptadecyl-sn-glycero-3-phosphocholine has significant effects on various types of cells and cellular processes. LPA, which is formed from the hydrolysis of 1-Heptadecyl-sn-glycero-3-phosphocholine, stimulates cell proliferation, cell survival, and cell migration .

Molecular Mechanism

The molecular mechanism of 1-Heptadecyl-sn-glycero-3-phosphocholine involves its conversion to LPA by the enzyme ATX. LPA then exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that LPA, a product of 1-Heptadecyl-sn-glycero-3-phosphocholine hydrolysis, has long-term effects on cellular function .

Metabolic Pathways

1-Heptadecyl-sn-glycero-3-phosphocholine is involved in the metabolic pathway where it is hydrolyzed by ATX to form LPA . This process involves interactions with enzymes and cofactors and can affect metabolic flux or metabolite levels.

属性

IUPAC Name |

[(2R)-3-heptadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(27)24-32-33(28,29)31-22-20-26(2,3)4/h25,27H,5-24H2,1-4H3/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRBTQCLRRUGMR-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

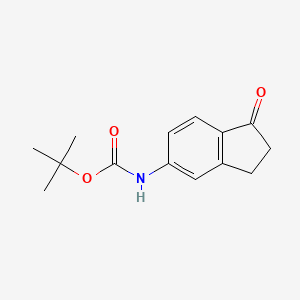

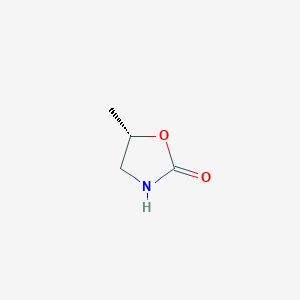

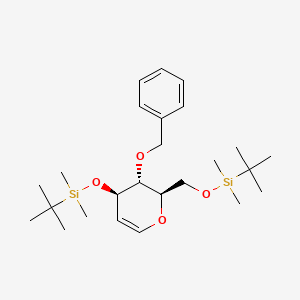

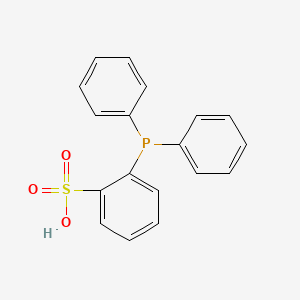

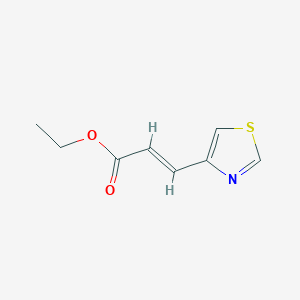

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)

![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B3081904.png)

![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole](/img/structure/B3081933.png)